N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-4-phenoxybenzenesulfonamide
Description
This compound features a 2,4-dimethylthiazole moiety linked via an ethyl group to a 4-phenoxybenzenesulfonamide scaffold. The ethyl spacer may confer conformational flexibility, aiding target binding.
Properties
IUPAC Name |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14-19(25-15(2)21-14)12-13-20-26(22,23)18-10-8-17(9-11-18)24-16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKKZSFYZDLOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Thiazole vs. Tetrazole/Triazole Cores The target compound’s 2,4-dimethylthiazole core offers distinct electronic properties compared to tetrazole (Compound 37) or triazole (7–9) derivatives. Triazole derivatives (7–9) exhibit tautomerism, favoring thione forms, which may reduce hydrogen-bonding capacity compared to thiazoles .
This could improve binding to hydrophobic pockets in targets like Mcl-1 or kinases . Methylsulfonyl substituents (5a–5e) may enhance solubility but reduce membrane penetration compared to phenoxy .
Isobutyl groups (Compound 6) introduce steric bulk, which might hinder target access compared to the target’s streamlined ethyl-thiazole chain .
Biological Activity Trends Mcl-1 inhibition (Compound 37) correlates with tetrazole-thio and hydroxynaphthalene motifs, suggesting that thiazole-phenoxy combinations in the target compound may require specific substituents for similar activity . Antibacterial activity in 5a–5e derivatives highlights the role of thiazole-sulfonamide hybrids, though substituent choice (e.g., methylsulfonyl vs. phenoxy) dictates target specificity .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for 5a–5e (sulfonyl chloride coupling) or Compound 6 (base-mediated alkylation), though yields may vary with ethyl-thiazole incorporation .
- Structure-Activity Relationships (SAR): Phenoxy groups enhance lipophilicity but may require balancing with polar substituents to avoid toxicity. Thiazole dimethyl groups (target compound) could improve metabolic stability over unsubstituted analogs .
- Data Gaps : IC₅₀ values, solubility, and in vivo efficacy data are absent in the provided evidence, necessitating further experimental validation.
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